molecular formula C16H14O B8683599 2-(4-Ethylphenyl)benzofuran CAS No. 61472-20-6

2-(4-Ethylphenyl)benzofuran

Cat. No. B8683599
Key on ui cas rn: 61472-20-6
M. Wt: 222.28 g/mol
InChI Key: AKPYMEJSYZGGAO-UHFFFAOYSA-N
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Patent
US03983245

Procedure details

A flask containing 5.4 g. (0.028 mol.) of cuprous 4-ethylphenylacetylide in 100 ml. of pyridine is thoroughly flushed with nitrogen. A solution of 6.19 g. (0.028 mol.) of o-iodophenol in 50 ml. of pyridine is added under nitrogen and the reaction mixture is stirred and heated at 120° for 22 hours. The pyridine is removed by distillation in vacuo, the residue is added to an ice-water mixture and the gummy precipitate is collected and dissolved in methylene chloride. The methylene chloride solution is washed with 3N hydrochloric acid and water and concentrated under reduced pressure to give a residue which is chromatographed on a silica gel "dry-column" to give 2-(4-ethylphenyl)benzofuran.
[Compound]
Name
cuprous
Quantity
0.028 mol
Type
reactant
Reaction Step One
Quantity
0.028 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].N1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[CH2:11]([C:12]1[CH:4]=[CH:3][C:2]([C:7]2[O:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[CH:6]=2)=[CH:14][CH:13]=1)[CH3:10]

Inputs

Step One
Name
cuprous
Quantity
0.028 mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.028 mol
Type
reactant
Smiles
IC1=C(C=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A flask containing 5.4 g
CUSTOM
Type
CUSTOM
Details
of pyridine is thoroughly flushed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated at 120° for 22 hours
Duration
22 h
CUSTOM
Type
CUSTOM
Details
The pyridine is removed by distillation in vacuo
ADDITION
Type
ADDITION
Details
the residue is added to an ice-water mixture
CUSTOM
Type
CUSTOM
Details
the gummy precipitate is collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
WASH
Type
WASH
Details
The methylene chloride solution is washed with 3N hydrochloric acid and water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
is chromatographed on a silica gel "dry-column"

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C(C=C1)C=1OC2=C(C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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